Cas no 1566293-50-2 (2-CHLORO-3-(DIFLUOROMETHYL)BENZENE-1-SULFONYL CHLORIDE)

2-Chloro-3-(difluoromethyl)benzene-1-sulfonyl chloride is a specialized organosulfur compound featuring both chloro and difluoromethyl substituents on the aromatic ring, along with a reactive sulfonyl chloride group. This structure makes it a valuable intermediate in organic synthesis, particularly for introducing sulfonamide or sulfonate functionalities in pharmaceuticals, agrochemicals, and advanced materials. The difluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonyl chloride moiety allows for efficient derivatization. Its high reactivity enables selective transformations under mild conditions, making it suitable for constructing complex molecular architectures. The compound is typically handled under inert conditions due to its moisture sensitivity.
2-CHLORO-3-(DIFLUOROMETHYL)BENZENE-1-SULFONYL CHLORIDE structure
1566293-50-2 structure
Product Name:2-CHLORO-3-(DIFLUOROMETHYL)BENZENE-1-SULFONYL CHLORIDE
CAS No:1566293-50-2
MF:C7H4Cl2F2O2S
MW:261.073266029358
MDL:MFCD26928916
CID:5244895
Update Time:2025-10-28

2-CHLORO-3-(DIFLUOROMETHYL)BENZENE-1-SULFONYL CHLORIDE Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonyl chloride, 2-chloro-3-(difluoromethyl)-
    • 2-CHLORO-3-(DIFLUOROMETHYL)BENZENE-1-SULFONYL CHLORIDE
    • MDL: MFCD26928916
    • Inchi: 1S/C7H4Cl2F2O2S/c8-6-4(7(10)11)2-1-3-5(6)14(9,12)13/h1-3,7H
    • InChI Key: LQQZPBVJLAQPAD-UHFFFAOYSA-N
    • SMILES: C1(S(Cl)(=O)=O)=CC=CC(C(F)F)=C1Cl

2-CHLORO-3-(DIFLUOROMETHYL)BENZENE-1-SULFONYL CHLORIDE Pricemore >>

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2-CHLORO-3-(DIFLUOROMETHYL)BENZENE-1-SULFONYL CHLORIDE Related Literature

Additional information on 2-CHLORO-3-(DIFLUOROMETHYL)BENZENE-1-SULFONYL CHLORIDE

Professional Introduction to 2-CHLORO-3-(DIFLUOROMETHYL)BENZENE-1-SULFONYL CHLORIDE (CAS No. 1566293-50-2)

2-CHLORO-3-(DIFLUOROMETHYL)BENZENE-1-SULFONYL CHLORIDE, identified by the Chemical Abstracts Service Number (CAS No.) 1566293-50-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their versatile reactivity and utility in synthetic chemistry. The presence of both chloro and difluoromethyl substituents in its molecular structure endows it with unique electronic and steric properties, making it a valuable intermediate in the development of novel chemical entities.

The structural framework of 2-CHLORO-3-(DIFLUOROMETHYL)BENZENE-1-SULFONYL CHLORIDE consists of a benzene ring substituted at the 1-position with a sulfonyl chloride group, at the 2-position with a chloro group, and at the 3-position with a difluoromethyl group. This specific arrangement imparts distinct chemical characteristics that make it particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing complex organic molecules. The electron-withdrawing nature of the sulfonyl chloride moiety enhances the electrophilicity of the aromatic ring, facilitating its participation in various synthetic transformations.

In recent years, 2-CHLORO-3-(DIFLUOROMETHYL)BENZENE-1-SULFONYL CHLORIDE has been explored in several cutting-edge research areas. One notable application is in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals targeting neurological disorders. The difluoromethyl group is known to improve metabolic stability and binding affinity, which are critical factors in drug design. For instance, studies have demonstrated its utility in constructing scaffolds for small-molecule inhibitors of enzymes involved in neurodegenerative diseases. The ability to introduce this compound into complex molecular architectures has opened new avenues for medicinal chemists seeking to develop more effective therapeutics.

Another significant area where 2-CHLORO-3-(DIFLUOROMETHYL)BENZENE-1-SULFONYL CHLORIDE has found utility is in agrochemical research. The chloro and difluoromethyl substituents contribute to the herbicidal and pesticidal properties of derived compounds, making them promising candidates for crop protection applications. Researchers have leveraged its reactivity to develop novel sulfonylurea derivatives that exhibit potent activity against a range of weeds and pests while maintaining environmental safety. This aligns with the growing demand for sustainable agricultural practices that minimize ecological impact.

The synthetic methodologies involving 2-CHLORO-3-(DIFLUOROMETHYL)BENZENE-1-SULFONYL CHLORIDE have also been refined through recent advancements in catalytic systems. Transition metal catalysts, such as palladium and nickel complexes, have been employed to facilitate selective transformations under mild conditions. These catalytic approaches not only enhance efficiency but also reduce waste generation, aligning with green chemistry principles. The development of such sustainable synthetic routes underscores the compound's importance as a building block in modern chemical synthesis.

Furthermore, computational studies have played a pivotal role in understanding the reactivity and mechanistic pathways involving 2-CHLORO-3-(DIFLUOROMETHYL)BENZENE-1-SULFONYL CHLORIDE. Molecular modeling techniques have provided insights into how different substituents influence electronic distributions and steric interactions within the molecule. These insights have guided experimental design and helped predict the outcomes of complex synthetic sequences with greater accuracy. Such computational advancements are indispensable in today's research environment, where interdisciplinary approaches are essential for breakthrough discoveries.

The pharmaceutical industry has also shown interest in 2-CHLORO-3-(DIFLUORMETHYL)BENZENE-1-SULFONYL CHLORIDE as a key intermediate in producing novel drug candidates. Its incorporation into heterocyclic frameworks has led to compounds with enhanced pharmacological properties. For example, derivatives featuring this moiety have been investigated for their potential as antiviral agents due to their ability to disrupt viral replication mechanisms. The versatility of this compound underscores its significance as a versatile tool in drug discovery pipelines.

In conclusion, 2-CHLORO-3-(DIFLUORMETHYL)BENZENE-1-SULFONYL CHLORIDE (CAS No. 1566293-50-2) represents a compound of considerable interest and utility across multiple domains of chemical research. Its unique structural features enable its application in diverse synthetic transformations, making it indispensable for pharmaceutical and agrochemical innovation. As research continues to evolve, this compound is expected to remain at the forefront of molecular synthesis, driving new discoveries and advancements.

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